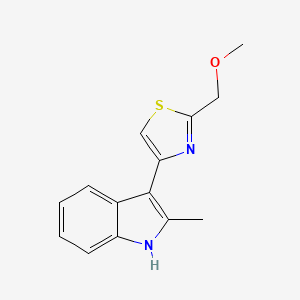
2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole has various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms, including bacteria and fungi.
実験室実験の利点と制限
One advantage of using 2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it a convenient tool for scientific research. However, one limitation is its potential toxicity. Studies have suggested that this compound may have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole. One direction is to investigate its potential as a drug candidate for various diseases, such as cancer, inflammation, and microbial infections. Another direction is to explore its mechanism of action in more detail, which may lead to the discovery of novel targets for drug development. Additionally, further studies are needed to evaluate its safety and toxicity profile, which will be important for its potential clinical use in the future.
Conclusion:
In conclusion, 2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicinal chemistry, biochemistry, and pharmacology make it a promising tool for scientific investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to the discovery of novel drugs and therapies for various diseases.
合成法
The synthesis of 2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole involves the reaction of 2-methylindole-3-carbaldehyde with 2-chloroacetaldehyde dimethyl acetal in the presence of potassium carbonate. The reaction is carried out in methanol at room temperature for several hours, and the resulting product is purified by column chromatography. This method has been reported to yield high purity and high yield of the desired product.
科学的研究の応用
2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been studied for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been evaluated for its potential as a drug candidate for various diseases.
特性
IUPAC Name |
2-(methoxymethyl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-14(10-5-3-4-6-11(10)15-9)12-8-18-13(16-12)7-17-2/h3-6,8,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPUJFXDQIBUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

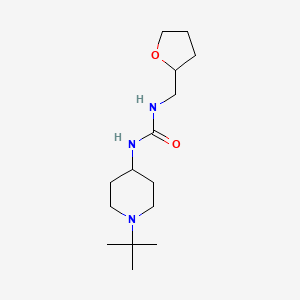


![N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide](/img/structure/B7530934.png)
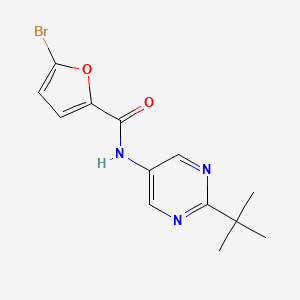
![N-[2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7530944.png)
![5-Methylsulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530946.png)
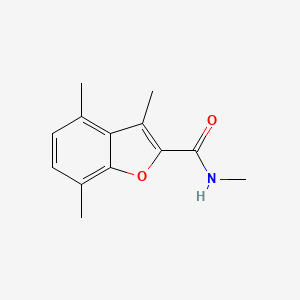
![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)
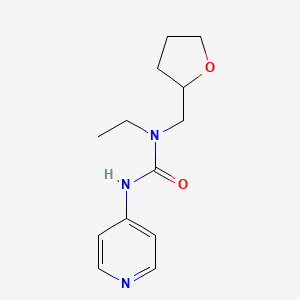

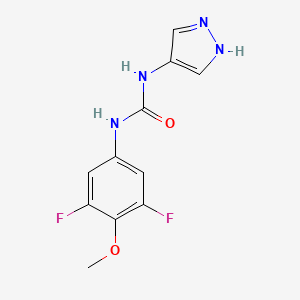
![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)